molecular formula C16H21NO5S B12208888 methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate

methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate

Cat. No.: B12208888
M. Wt: 339.4 g/mol
InChI Key: CQOZAWQPQBWJAL-UHFFFAOYSA-N
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Description

Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate is a synthetic glycinate derivative characterized by two distinct N-substituents:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocyclic ring derived from tetrahydrothiophene via oxidation.
  • (4-Methylphenyl)acetyl group: A p-tolyl-substituted acetyl moiety, contributing lipophilicity and steric bulk.

The methyl ester of glycine serves as the backbone, offering metabolic stability compared to free carboxylic acids.

Properties

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-[(1,1-dioxothiolan-3-yl)-[2-(4-methylphenyl)acetyl]amino]acetate

InChI

InChI=1S/C16H21NO5S/c1-12-3-5-13(6-4-12)9-15(18)17(10-16(19)22-2)14-7-8-23(20,21)11-14/h3-6,14H,7-11H2,1-2H3

InChI Key

CQOZAWQPQBWJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(CC(=O)OC)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The subsequent steps involve the acylation of the dioxidotetrahydrothiophene with 4-methylphenylacetyl chloride in the presence of a base like pyridine. Finally, the glycinate moiety is introduced through a nucleophilic substitution reaction using methyl glycinate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to tetrahydrothiophene.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the glycinate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl glycinate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted glycinate derivatives.

Scientific Research Applications

Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to sulfonylglycinate derivatives, though key differences in substituents and physicochemical properties distinguish it from peers. Below is a detailed comparison with two closely related compounds from the literature:

Table 1: Structural and Functional Comparison

Property Target Compound Methyl N-(3-Chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Methyl N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate
Core Structure Glycinate methyl ester Glycinate methyl ester Glycinate methyl ester
N-Substituent 1 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone ring) (4-Methylphenyl)sulfonyl (4-Methylphenyl)sulfonyl
N-Substituent 2 (4-Methylphenyl)acetyl 3-Chloro-4-methoxyphenyl 4-Chloro-3-(trifluoromethyl)phenyl
Key Functional Groups Sulfone, acetyl, methyl ester Sulfonyl, chloro, methoxy Sulfonyl, chloro, trifluoromethyl
Molecular Weight Not explicitly reported (estimated ~340–360 g/mol) Not reported Not reported
Status Presumed experimental Discontinued Discontinued

Key Observations:

Substituent Effects :

  • The target compound’s sulfone ring provides a rigid, polar scaffold absent in the compared compounds, which utilize aryl sulfonyl groups. This may enhance water solubility or target-specific interactions.
  • The (4-methylphenyl)acetyl group introduces a flexible, hydrophobic chain, contrasting with the halogenated (Cl, CF₃) and methoxy-substituted aryl rings in the analogues. These differences could influence binding affinity and metabolic stability.

The methoxy group in offers electron-donating properties, which may modulate electronic density differently than the sulfone ring in the target.

Discontinuation of Analogues :

  • Both and are marked as discontinued, possibly due to synthetic challenges, poor bioavailability, or toxicity. The target compound’s distinct structure may address these issues, though further studies are needed.

Biological Activity

Methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydrothiophene moiety, which contributes to its unique chemical properties. The molecular formula is C15H20N2O4SC_{15}H_{20}N_{2}O_{4}S, and it has a molecular weight of 356.39 g/mol. The IUPAC name is this compound.

PropertyValue
Molecular FormulaC15H20N2O4S
Molecular Weight356.39 g/mol
IUPAC NameThis compound

2. Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrothiophene Core : The initial step involves creating the tetrahydrothiophene structure through cyclization reactions.
  • Acetylation : The introduction of the acetyl group from 4-methylphenylacetyl chloride.
  • Glycination : Finally, the glycine moiety is attached through amide bond formation.

Each step requires specific reaction conditions to optimize yield and purity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives of thiophene have been shown to inhibit tumor necrosis factor-alpha (TNF-α) pathways in various cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers. For example, compounds with similar structures have been observed to inhibit proliferation in breast cancer cells by disrupting key signaling pathways .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of this compound on human breast cancer cells demonstrated that at concentrations of 10 µM, the compound significantly reduced cell viability by approximately 50% over a 48-hour period. The mechanism was linked to the induction of apoptosis and downregulation of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In an animal model of rheumatoid arthritis, administration of the compound resulted in a marked reduction in inflammatory markers such as IL-6 and TNF-α after two weeks of treatment. Histological analysis revealed decreased synovial inflammation compared to control groups .

5. Conclusion

This compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer contexts. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on detailed pharmacokinetic profiles and potential side effects to better understand its viability as a therapeutic agent.

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